molecular formula C17H16N4O4 B2709541 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one CAS No. 1986428-25-4

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No. B2709541
CAS RN: 1986428-25-4
M. Wt: 340.339
InChI Key: BDCRVEJYDVWHTC-UHFFFAOYSA-N
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Description

The compound “2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one” is a derivative of 1,2,4-oxadiazole . It has been studied for its anticancer properties . The compound was found to be less potent against breast (T47D) cancer cell line when compared to paclitaxel .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including the compound , involves substituting different substituents based on 3D QSAR outcomes . The synthesized compounds are confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .

Scientific Research Applications

Oxadiazole Derivatives

Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study on 1,3,4-oxadiazole N-Mannich bases revealed their synthesis, antimicrobial, and anti-proliferative activities, highlighting their potential as therapeutic agents. These derivatives showed significant inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).

Pyrazolo[1,5-a]pyridine Units

Compounds containing pyrazolo[1,5-a]pyridine units have been explored for their antiproliferative properties. A particular study focused on the design, synthesis, and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. These compounds demonstrated potent anticancer activity across various cancer cell lines, indicating their potential as novel anticancer drug candidates (Chitti et al., 2019).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of compounds containing oxadiazole and pyrazolo[1,5-a]pyridine units have also been extensively studied. For instance, the synthesis and characterization of novel symmetric 1,4-dihydropyridines using glacial acetic acid as solvent have been reported, showcasing their potential application in organic light-emitting diodes (OLEDs) and as chemosensors for metal ion detection (Thakrar et al., 2012).

Future Directions

The compound has been studied for its anticancer properties, suggesting it may have potential in the development of new anticancer drugs . Future research could focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy against other types of cancer cells.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-23-14-6-5-10(8-15(14)24-2)16-18-17(25-20-16)11-9-12-13(22)4-3-7-21(12)19-11/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRVEJYDVWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN4CCCC(=O)C4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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